Peldesine vs. Ulodesine: PNP Enzyme Inhibition Potency Comparison for Target Engagement Studies
Peldesine dihydrochloride inhibits human RBC PNP with an IC50 of 36 nM, whereas Ulodesine (BCX-4208) inhibits PNP with an IC50 of 2.293 nM, representing an approximately 15.7-fold difference in enzymatic inhibitory potency [1]. For research applications requiring less complete PNP suppression or investigating partial pathway modulation, Peldesine's intermediate potency provides a distinct experimental tool relative to ultra-potent alternatives.
| Evidence Dimension | PNP enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | 36 nM (human RBC PNP) |
| Comparator Or Baseline | Ulodesine: 2.293 nM (PNP) |
| Quantified Difference | Peldesine IC50 is approximately 15.7-fold higher (less potent) than Ulodesine |
| Conditions | In vitro enzyme inhibition assay; human RBC PNP for Peldesine; PNP enzyme assay for Ulodesine |
Why This Matters
Procurement selection between Peldesine and Ulodesine must account for this 15.7-fold potency differential, as it directly affects required working concentrations, target occupancy levels, and experimental design parameters in PNP inhibition studies.
- [1] PeptideDB. Peldesine dihydrochloride: human RBC PNP IC50 = 36 nM. Accessed 2026; TargetMol. Ulodesine: PNP IC50 = 2.293 nM. Accessed 2026. View Source
